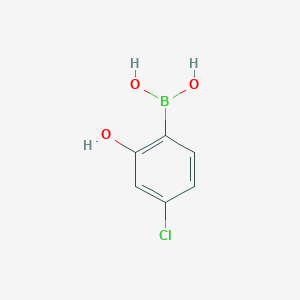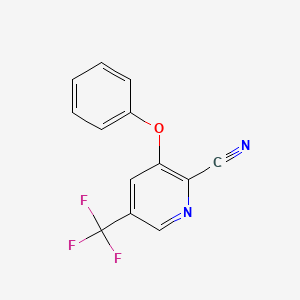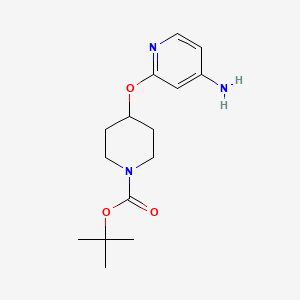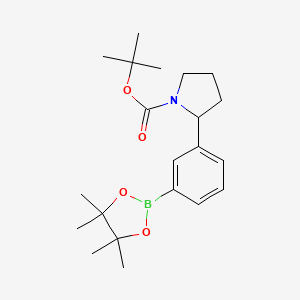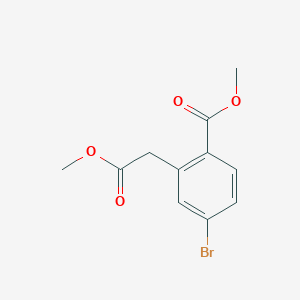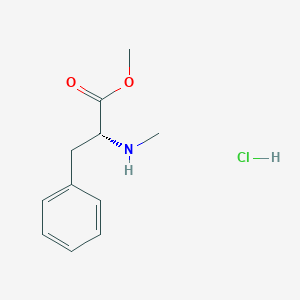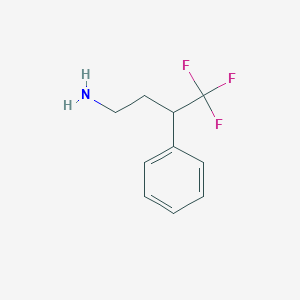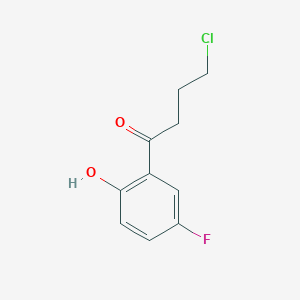![molecular formula C19H20ClF3N2O2 B1429145 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride CAS No. 753499-14-8](/img/structure/B1429145.png)
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride
Vue d'ensemble
Description
“1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride” is a chemical compound with the molecular formula C19H19F3N2O2 . It is also known by the synonyms NS6740 and NS 6740 NEW .
Molecular Structure Analysis
The molecular weight of this compound is 400.82 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available in the product documentation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 400.82 . More detailed physical and chemical properties such as boiling point, melting point, solubility, and stability might be available in the product documentation .Applications De Recherche Scientifique
Neuropharmacology: Modulation of α7 Nicotinic Acetylcholine Receptors
NS 6740 is known to be a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR). It has a unique property of promoting stable desensitization of these receptors, which can be reactivated with positive allosteric modulators (PAMs) . This makes it a valuable tool for studying the cholinergic anti-inflammatory pathway and its implications in neurodegenerative diseases.
Therapeutic Agent Development: Silent Agonism
The compound has been termed a ‘silent agonist’ because it can place the α7 nAChR into a desensitized state without apparent activation of the ion channel . This characteristic is significant for developing therapeutics that act on signaling pathways not involving ion channel opening, offering a new avenue for drug development.
Molecular Modeling and Drug Design
NS 6740’s interaction with the α7 nAChR has been modeled to understand its binding and activity. This information is crucial for the design of new drugs that can target these receptors with higher specificity and efficacy .
Study of Cholinergic Anti-Inflammatory Pathway
NS 6740 is an effective activator of the cholinergic anti-inflammatory pathway, despite its low efficacy for channel activation. This pathway is a critical target for treating inflammatory diseases, and NS 6740 serves as a model compound for exploring this therapeutic potential .
Understanding Receptor Desensitization Mechanisms
The ability of NS 6740 to induce stable desensitization of α7 nAChR is a valuable feature for studying the mechanisms behind receptor desensitization. This can provide insights into how receptors can be selectively modulated, which is important for both basic research and clinical applications .
Exploration of Allosteric Modulation
NS 6740’s interaction with allosteric sites on the α7 nAChR has been studied to understand how these sites can be exploited to develop new types of allosteric modulators. This research can lead to the creation of drugs that have fewer side effects and improved therapeutic profiles .
Mécanisme D'action
Target of Action
The primary target of 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone Hydrochloride, also known as NS 6740, is the α7 nicotinic acetylcholine receptor . This receptor belongs to the family of Cys-loop Ligand-Gated Ion channels (LGIC), composed of five subunits assembled around a central pore .
Mode of Action
NS 6740 acts as a selective partial agonist with low efficacy for channel activation on the α7 nicotinic acetylcholine receptor . It is capable of promoting the stable conversion of the receptors to nonconducting (desensitized) states that can be reactivated with the application of positive allosteric modulators (PAMs) .
Biochemical Pathways
The interaction of NS 6740 with the α7 nicotinic acetylcholine receptor affects the cholinergic signaling pathway . The compound’s ability to desensitize the receptor and then reactivate it with PAMs can modulate the downstream effects of this pathway .
Pharmacokinetics
As a small molecule drug, it is likely to have good bioavailability and distribution .
Result of Action
The molecular and cellular effects of NS 6740’s action involve the modulation of the α7 nicotinic acetylcholine receptor . By promoting the stable conversion of the receptors to nonconducting states and allowing their reactivation with PAMs, NS 6740 can influence the receptor’s function and downstream signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Propriétés
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23;/h1-5,12,15H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRBONTAYCFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



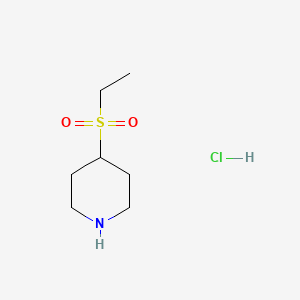
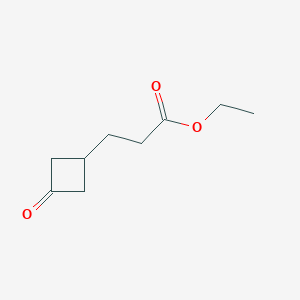

![2-Chloro-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1429066.png)
